But-2-enedioic acid amide (2-chloro-phenyl)-amide
Description
But-2-enedioic acid amide (2-chloro-phenyl)-amide is a substituted amide derivative synthesized via the reaction of but-2-enedioic acid with (4-chlorobenzyl)-(3-ethyl-phenyl)-amine under controlled conditions . The compound features a conjugated diene backbone and a chloro-substituted aryl group, contributing to its distinct electronic and steric properties. Key physical characteristics include a molecular weight of 571.6 g/mol (observed via LC-MS, m/z [M+H]+ 571.6), a melting point range of 147–150°C, and a synthetic yield of 32% after recrystallization from ethanol . Its structure is confirmed by NMR spectroscopy, with aromatic protons appearing at δ 7.24 (d, J = 7.64 Hz) and carbonyl signals at δ 164.42 ppm in the $^{13}\text{C}$-NMR spectrum . The compound has been investigated for cholinesterase inhibitory activity, though specific potency data remain undisclosed in the available literature .
Properties
IUPAC Name |
(E)-N'-(2-chlorophenyl)but-2-enediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-2-4-8(7)13-10(15)6-5-9(12)14/h1-6H,(H2,12,14)(H,13,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJRBJRXVXUQLB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid amide (2-chloro-phenyl)-amide typically involves the reaction of but-2-enedioic acid with 2-chloro-aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid amide (2-chloro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The 2-chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The presence of the 2-chloro-phenyl group in but-2-enedioic acid amide enhances its lipophilicity, which is crucial for biological interactions. Research indicates that derivatives of this compound exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators:
- G Protein-Coupled Receptor Inhibition : Some derivatives have shown promise in inhibiting G protein-coupled receptors (GPCRs), which play vital roles in numerous physiological processes. This suggests potential applications in treating conditions like hypertension and heart disease.
- Anticholinesterase Activity : The compound has demonstrated anticholinesterase properties, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study: Anticancer Properties
A study focused on the anticancer properties of but-2-enedioic acid amide derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death.
Synthetic Organic Chemistry
Synthesis Methods
But-2-enedioic acid amide (2-chloro-phenyl)-amide can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions : The electrophilic nature of the carbonyl carbon allows for nucleophilic attack, leading to the formation of various derivatives.
- Hydrolysis Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis to release but-2-enedioic acid and 2-chloroaniline, which can be further utilized in synthetic pathways.
Utility in Coupling Reactions
The compound's ability to participate in coupling reactions expands its utility in creating complex organic molecules. This feature is particularly valuable in pharmaceutical synthesis where multi-step reactions are common.
Materials Science
Polymer Applications
But-2-enedioic acid amide derivatives are explored for their potential use in developing advanced materials due to their unique chemical structure. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Coating Applications
Research has shown that incorporating but-2-enedioic acid amide into polymer coatings improves resistance to environmental degradation. This application is particularly relevant for protective coatings used in harsh environments.
Mechanism of Action
The mechanism of action of But-2-enedioic acid amide (2-chloro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of But-2-enedioic Acid Amides and Analogues
Key Observations:
- Substituent Effects on Melting Points: The fluoro-substituted but-2-enedioic amide exhibits a higher melting point (196–199°C) compared to the chloro analogue (147–150°C), likely due to enhanced dipole interactions from fluorine’s electronegativity .
- Structural Diversity: Carpro-AM compounds incorporate carbazole or pyridine moieties, enabling π-π stacking in biological targets, whereas but-2-enedioic amides leverage a conjugated diene for electronic modulation .
Electronic and Steric Properties
NMR Spectral Differences
- But-2-enedioic Amides: Aromatic protons resonate at δ 7.24 (J = 7.64 Hz), while Carpro-AM2 exhibits downfield-shifted signals (δ 8.16–9.21) due to hydroxyl and carbazole groups .
- Chloro vs. Iodo Substituents: The 3-iodopyridinyl group in Carpro-AM3 causes significant deshielding (δ 8.40 for pyridinyl H) compared to the chloroaryl group in but-2-enedioic amides .
Biological Activity
But-2-enedioic acid amide (2-chloro-phenyl)-amide, also known as a 2-chlorobenzamide derivative of butenedioic acid, is a compound characterized by its unique structural features, including a double bond in the backbone and a halogenated phenyl group. This structure is significant for its potential biological activities, particularly in enzyme inhibition and receptor modulation.
The compound exhibits two functional groups: the butenedioic acid moiety and the amide linkage with a 2-chloro-phenyl group. The presence of the 2-chloro-phenyl group enhances its lipophilicity, which may influence its interaction with biological targets. The compound is known to undergo nucleophilic substitution reactions and hydrolysis under acidic or basic conditions, leading to the release of but-2-enedioic acid and 2-chloroaniline .
Biological Activity
Research indicates that derivatives of but-2-enedioic acid amide display significant biological activities, particularly in the following areas:
1. Enzyme Inhibition:
- Some derivatives have been identified as inhibitors of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes.
- Notably, anticholinesterase activity has been documented, suggesting potential applications in treating neurodegenerative diseases .
2. Receptor Modulation:
- Molecular docking studies have been utilized to predict binding affinities and orientations within active sites of target proteins.
- Modifications to the phenyl ring can significantly alter binding interactions and specificity towards different receptors .
Case Studies
Several studies have explored the biological implications of but-2-enedioic acid amide derivatives:
Study on Anticancer Activity:
A notable study evaluated various amide derivatives for their inhibitory effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against gastric carcinoma (BGC-823) and hepatoma (BEL-7402) cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Study on Cannabinoid Receptors:
Research focusing on cannabinoid receptor modulation revealed that compounds similar to but-2-enedioic acid amide could act as allosteric modulators at cannabinoid receptors. These compounds demonstrated both positive and negative cooperativity in binding assays, suggesting their potential as therapeutic agents targeting these receptors .
Comparative Analysis
The following table summarizes some structural comparisons between this compound and other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Butanediamide | Contains a longer carbon chain | Less lipophilic than but-2-enedioic acid amide |
| Benzamide | Simple aromatic amide | Lacks double bond characteristic present in butene |
| N-(4-Chlorophenyl)acetamide | Acetamide derivative with similar aromatic substitution | Different functional group leading to varied activity |
This compound stands out due to its unique combination of structural features that may enhance its biological activity compared to simpler amides.
Q & A
Q. How to differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways in reactions involving the chloro-phenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
